

Technical Guide: 3,5-Bis(trifluoromethyl)benzaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3,5-Bis(trifluoromethyl)benzaldehyde
Cat. No.:	B1330352

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of **3,5-Bis(trifluoromethyl)benzaldehyde**, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique trifluoromethyl groups enhance reactivity, stability, and biological activity, making it a valuable building block in organic synthesis.

Core Molecular Data

The fundamental properties of **3,5-Bis(trifluoromethyl)benzaldehyde** are summarized below. The presence of two trifluoromethyl groups significantly influences its chemical characteristics and molecular weight.

Property	Value	Citations
Molecular Formula	C ₉ H ₄ F ₆ O	[1] [2] [3]
Linear Formula	(CF ₃) ₂ C ₆ H ₃ CHO	[4]
Molecular Weight	242.12 g/mol	[1] [2] [3]
CAS Number	401-95-6	[1] [4]
Appearance	Colorless to yellowish liquid	[1]
Boiling Point	171 °C (lit.)	[1]
Density	1.469 g/mL at 25 °C (lit.)	[4]

Experimental Protocols

3,5-Bis(trifluoromethyl)benzaldehyde is a versatile reagent. The following sections detail its synthesis and a key application in carbon-carbon bond formation.

Synthesis via Oxidation of 3,5-Bis(trifluoromethyl)benzyl alcohol

This protocol details the synthesis of **3,5-Bis(trifluoromethyl)benzaldehyde** from its corresponding alcohol via a TEMPO-catalyzed oxidation reaction.

Methodology:

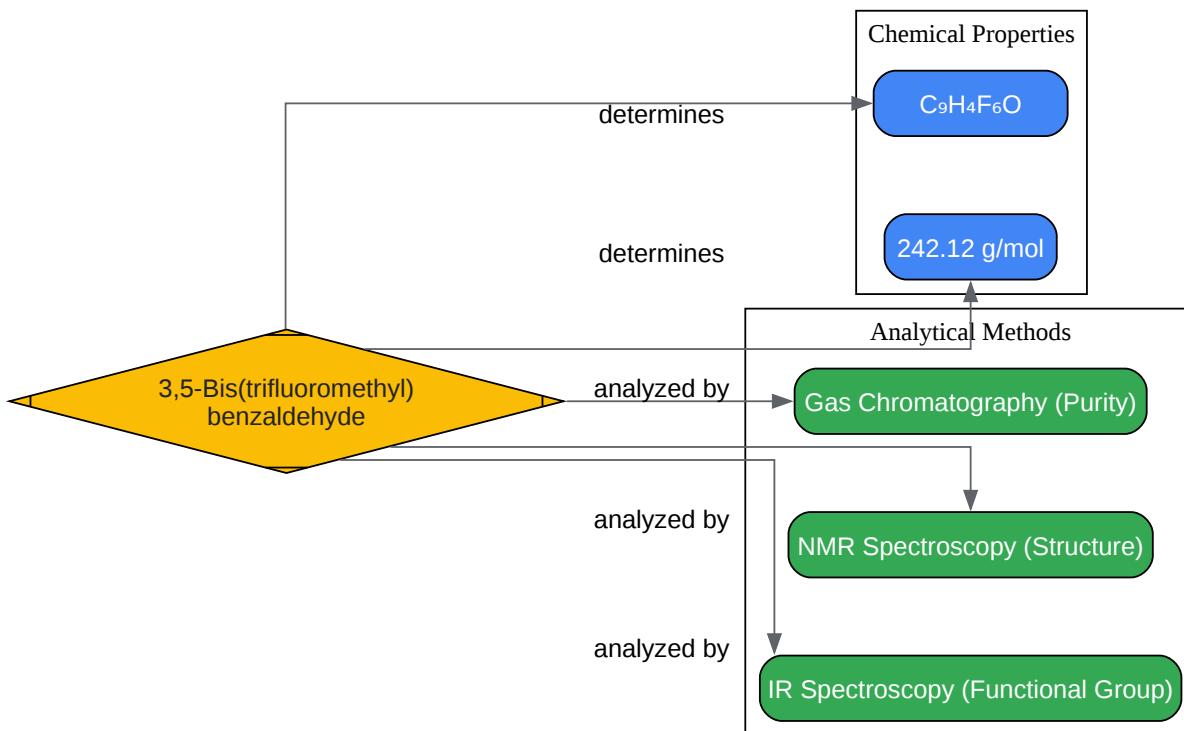
- Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, add 5.0 mmol of 3,5-bis(trifluoromethyl)benzyl alcohol and 0.05 mmol of (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO).[\[1\]](#)
- Solvent and Catalyst Addition: Add 8 mL of dichloromethane as the reaction solvent, followed by 0.50 mmol of hydrochloric acid (HCl) and 0.5 mmol of nitric acid (HNO₃).[\[1\]](#)
- Reaction Execution: Seal the flask and connect it to an oxygen-filled balloon. Stir the reaction mixture vigorously at room temperature for 10 hours.[\[1\]](#)
- Work-up and Purification:

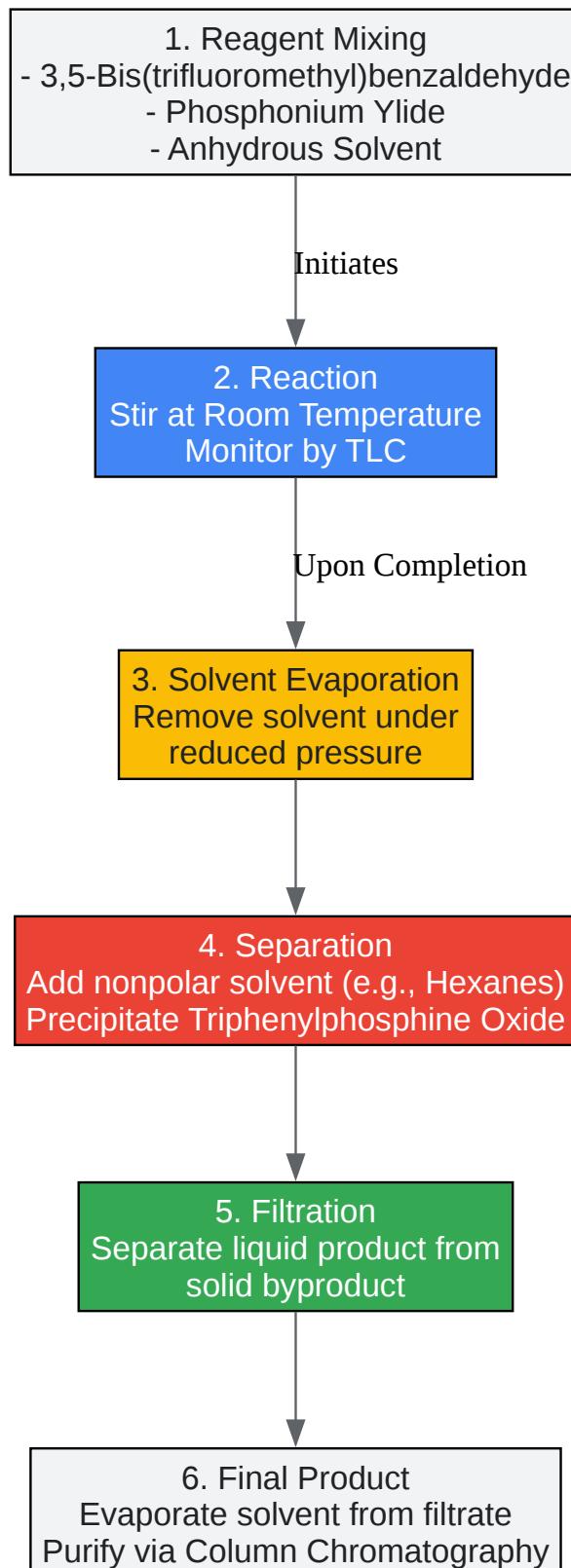
- Upon completion, transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with saturated sodium thiosulfate solution and saturated sodium bicarbonate solution to remove TEMPO and inorganic salts.[\[1\]](#)
- Dry the organic layer with anhydrous sodium sulfate.
- Remove the solvent by rotary evaporation to yield the pure **3,5-Bis(trifluoromethyl)benzaldehyde** product.[\[1\]](#)

This method typically results in a high yield (approximately 95%) and purity (>99% by GC analysis).[\[1\]](#)

Application in Wittig Olefination

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. **3,5-Bis(trifluoromethyl)benzaldehyde** serves as an important electrophile in these reactions, as demonstrated in the synthesis of a key intermediate for ansacupine.[\[1\]](#)


Methodology:


- Ylide Formation (General Step): The Wittig reagent (a phosphonium ylide) is typically prepared by treating a triphenylphosphonium salt with a strong base. For the synthesis of the ansacupine intermediate, triphenylphosphine ethyl bromide is used as the precursor to the ylide.[\[1\]](#)
- Wittig Reaction:
 - In a suitable reaction vessel, the aldehyde, **3,5-Bis(trifluoromethyl)benzaldehyde**, is dissolved in an appropriate anhydrous solvent (e.g., THF, dichloromethane).
 - The freshly prepared phosphonium ylide is added to the aldehyde solution. The reaction mixture is stirred, typically at room temperature, until completion, which can be monitored by Thin Layer Chromatography (TLC).[\[5\]](#)
- Product Isolation:

- The reaction mixture will contain the desired alkene product and triphenylphosphine oxide as a byproduct.
- The solvent is typically removed under reduced pressure.
- A nonpolar solvent, such as hexanes, is added to the residue. The nonpolar alkene product dissolves, while the more polar triphenylphosphine oxide precipitates and can be removed by filtration.^{[5][6]}
- The filtrate is then concentrated to yield the crude product, which can be further purified by column chromatography if necessary.^[7]

Visualizations

The following diagrams illustrate key logical and experimental workflows involving **3,5-Bis(trifluoromethyl)benzaldehyde**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3,5-Bis(trifluoromethyl)benzaldehyde 97 401-95-6 [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. sciepub.com [sciepub.com]
- To cite this document: BenchChem. [Technical Guide: 3,5-Bis(trifluoromethyl)benzaldehyde in Synthetic Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1330352#3-5-bis-trifluoromethyl-benzaldehyde-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1330352#3-5-bis-trifluoromethyl-benzaldehyde-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com